(1S)-1-(3,4-diethoxyphenyl)ethanol
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Overview
Description
(1S)-1-(3,4-diethoxyphenyl)ethanol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-diethoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-diethoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-diethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction of 3,4-diethoxybenzaldehyde.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization for the purification of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(3,4-diethoxyphenyl)ethanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxyacetophenone.
Reduction: Formation of 3,4-diethoxyphenylethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Studies: Employed in studies involving alcohol dehydrogenases and other enzymes that interact with alcohols.
Medicine
Pharmaceutical Intermediate: Acts as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (1S)-1-(3,4-diethoxyphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation or reduction. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-diethoxyphenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.
3,4-Diethoxybenzyl Alcohol: Lacks the chiral center present in (1S)-1-(3,4-diethoxyphenyl)ethanol.
3,4-Diethoxyphenylethane: A fully reduced form of the compound.
Uniqueness
Chirality: The (1S) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Groups:
This detailed overview of this compound highlights its significance in various scientific and industrial contexts, emphasizing its unique properties and potential applications
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1S)-1-(3,4-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |
InChI Key |
UJBOGVMFJDOUDP-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OCC |
Origin of Product |
United States |
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